molecular formula C18H17FN4O3 B6540803 1-(2-fluorophenyl)-3-{3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}urea CAS No. 1058393-13-7

1-(2-fluorophenyl)-3-{3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}urea

Cat. No.: B6540803
CAS No.: 1058393-13-7
M. Wt: 356.4 g/mol
InChI Key: HPEJYCDRRYXGNS-UHFFFAOYSA-N
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Description

1-(2-Fluorophenyl)-3-{3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}urea is a complex organic compound characterized by its unique structure and potential applications in various scientific fields. This compound features a fluorophenyl group, a furan ring, and a pyridazinone moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the fluorophenyl group. The fluorophenyl group can be synthesized through the reaction of benzene with fluorine in the presence of a catalyst. Subsequent steps involve the formation of the furan ring and the pyridazinone moiety through controlled chemical reactions.

Industrial Production Methods: In an industrial setting, the production of this compound would require large-scale reactors and precise control of reaction conditions to ensure high yield and purity. The process would involve the use of specialized equipment and techniques to handle the reagents and intermediates safely.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the fluorophenyl group, furan ring, and pyridazinone moiety.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines and alcohols.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound can be used to study the effects of fluorophenyl groups on biological systems. It can also serve as a probe to investigate the interactions between small molecules and biological targets.

Medicine: In medicine, this compound has potential applications in drug discovery and development. Its structural features may make it useful in the design of new therapeutic agents targeting various diseases.

Industry: In industry, this compound can be used in the production of specialty chemicals and materials. Its unique properties may be exploited in the development of new products and technologies.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its molecular targets and pathways. The fluorophenyl group may interact with specific receptors or enzymes, leading to biological responses. The furan ring and pyridazinone moiety may also play a role in modulating these interactions.

Molecular Targets and Pathways:

  • Receptors: The compound may bind to specific receptors, such as G-protein-coupled receptors (GPCRs), leading to downstream signaling pathways.

  • Enzymes: It may inhibit or activate certain enzymes, affecting metabolic processes and cellular functions.

Comparison with Similar Compounds

  • 1-(2-Fluorophenyl)piperazine: This compound shares the fluorophenyl group but has a different core structure.

  • Furan-2-yl derivatives: Compounds containing the furan ring in various positions and functional groups.

  • Pyridazinone derivatives: Compounds with the pyridazinone moiety in different chemical environments.

Uniqueness: 1-(2-Fluorophenyl)-3-{3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}urea is unique due to its combination of fluorophenyl, furan, and pyridazinone groups. This combination provides a distinct set of chemical and biological properties that differentiate it from other similar compounds.

Properties

IUPAC Name

1-(2-fluorophenyl)-3-[3-[3-(furan-2-yl)-6-oxopyridazin-1-yl]propyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN4O3/c19-13-5-1-2-6-14(13)21-18(25)20-10-4-11-23-17(24)9-8-15(22-23)16-7-3-12-26-16/h1-3,5-9,12H,4,10-11H2,(H2,20,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPEJYCDRRYXGNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)NCCCN2C(=O)C=CC(=N2)C3=CC=CO3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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